

Technical Support Center: JNJ-54717793 Animal Model Delivery

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Compound of Interest

Compound Name: JNJ-54717793

Cat. No.: B15618008

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **JNJ-54717793** in animal models.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected behavioral outcomes after oral administration.

- Question: My animals are showing variable or no significant behavioral changes after oral administration of **JNJ-54717793**. What could be the cause?
- Answer: Inconsistent behavioral outcomes can stem from several factors related to drug formulation, administration, and the specific animal model. Here are some troubleshooting steps:
 - Vehicle Preparation and Solubility: **JNJ-54717793** has been successfully delivered when formulated as a solution in 20% HP- β -CD (hydroxypropyl- β -cyclodextrin).[1] Ensure the compound is fully dissolved. In some cases, the addition of 2 equivalents of HCl to the 20% HP- β -CD solution may be necessary to achieve a clear solution.[1] For a detailed protocol on preparing a similar formulation, refer to the Experimental Protocols section.

- Dose and Timing: Ex vivo receptor occupancy studies in rats have shown dose- and time-dependency.[2] Peak occupancy may be achieved around 60 minutes post-oral administration.[1] Verify that your behavioral testing paradigm aligns with the pharmacokinetic profile of the compound. Consider conducting a pilot study to determine the optimal time point for behavioral assessment in your specific model.
- Animal Model Specificity: **JNJ-54717793** is a selective orexin-1 receptor (OX1R) antagonist.[2][3] Its effects can be subtle in standard behavioral tests. For instance, it has minimal effect on spontaneous sleep in wild-type rats and mice.[2][3][4] However, in OX2R knockout mice, it significantly promotes REM sleep, demonstrating its target engagement.[2][3][4] Ensure your chosen animal model is appropriate for detecting the effects of selective OX1R antagonism. The compound has shown efficacy in models of panic and anxiety, such as CO₂-induced panic-like behaviors.[2][3]

Issue 2: Difficulty in achieving desired brain penetration and target engagement.

- Question: How can I confirm that **JNJ-54717793** is reaching the brain and binding to the OX1R in my animal model?
- Answer: Confirming brain penetration and target engagement is crucial for interpreting your study results.
 - Ex Vivo Receptor Occupancy: A reliable method to confirm brain penetration and target binding is through ex vivo receptor occupancy studies.[1][2] This involves administering **JNJ-54717793** to the animals, euthanizing them at specific time points, and then performing autoradiography on brain sections using a radioligand for OX1R, such as [³H]SB-674042.[2]
 - Pharmacokinetic Analysis: Conducting a pharmacokinetic study will provide data on the concentration of **JNJ-54717793** in both plasma and brain tissue over time. This can help correlate the compound's concentration with the observed behavioral effects.
 - Functional Target Engagement: In specific models, functional target engagement can be observed. For example, the promotion of REM sleep in OX2R knockout mice serves as a functional confirmation of OX1R blockade by **JNJ-54717793**. [2][3][4]

Frequently Asked Questions (FAQs)

- Q1: What is the mechanism of action of **JNJ-54717793**?
 - A1: **JNJ-54717793** is a potent and selective antagonist of the orexin-1 receptor (OX1R).[2][3] The orexin system is involved in regulating arousal, wakefulness, and stress responses.[3][4] By blocking the OX1R, **JNJ-54717793** can modulate these processes and has shown potential in preclinical models of anxiety and panic disorders.[2][3]
- Q2: What is a suitable vehicle for administering **JNJ-54717793** to animals?
 - A2: **JNJ-54717793** has been successfully administered orally (p.o.) and intravenously (i.v.) in animal models using a solution of 20% HP- β -CD (hydroxypropyl- β -cyclodextrin) in water.[1] For some preparations, the addition of 2 equivalents of HCl was used.[1] Another suggested formulation for oral administration involves a mixture of DMSO, PEG300, Tween-80, and saline.[5]
- Q3: What are the reported pharmacokinetic parameters for **JNJ-54717793** in different animal species?
 - A3: Pharmacokinetic studies have been conducted in mice, rats, dogs, and monkeys. The compound generally exhibits low to moderate clearance.[1] Refer to the data table below for a summary of key pharmacokinetic parameters.
- Q4: Does **JNJ-54717793** have sedative effects?
 - A4: **JNJ-54717793** has been shown to have minimal effects on spontaneous sleep in rats and wild-type mice, suggesting a lack of sedative effects at doses effective in anxiety models.[2][3][4] This is a key feature that distinguishes it from dual orexin receptor antagonists.

Data Presentation

Table 1: In Vitro Binding Affinity and Functional Potency of **JNJ-54717793**

Receptor	Species	Binding Affinity (pKi)	Functional Potency (pKb)
Orexin 1 (OX1R)	Human	7.83	-
	Rat	7.84	-
Orexin 2 (OX2R)	Human	~50-fold less than OX1R	-

Data sourced from Bonaventure et al., 2017.[2][6]

Table 2: Pharmacokinetic Parameters of **JNJ-54717793** in Animal Models

Species	Route	Dose (mg/kg)	Cmax (ng/mL)	T1/2 (h)	Clearance (mL/min/kg)	Vss (L/kg)
Mouse	i.v.	1.0	-	-	Moderate	-
	p.o.	5.0	-	-	-	-
Rat	i.v.	1.0	-	-	Moderate	-
	p.o.	5.0	-	-	-	-
Dog	i.v.	0.5	-	-	Low	-
	p.o.	2.5	-	-	-	-
Monkey	i.v.	1.0	-	-	Moderate	-
	p.o.	5.0	-	-	-	-

Data summarized from Shireman, B. et al., 2017 and Prévile C, et al., 2020.[1][7]

Experimental Protocols

Protocol 1: Preparation of **JNJ-54717793** Formulation for Oral Administration

This protocol is based on formulations described for **JNJ-54717793** and similar compounds.

Materials:

- **JNJ-54717793** powder
- Hydroxypropyl- β -cyclodextrin (HP- β -CD)
- Sterile water for injection
- Vortex mixer
- Magnetic stirrer and stir bar
- pH meter (optional)
- Hydrochloric acid (HCl), 0.1 N (if needed)

Procedure:

- Calculate the required amount of **JNJ-54717793** and HP- β -CD for the desired final concentration and volume. For a 20% HP- β -CD solution, dissolve 20g of HP- β -CD in 100mL of sterile water.
- Prepare the 20% HP- β -CD vehicle by adding the HP- β -CD powder to the sterile water in a sterile container.
- Mix thoroughly using a vortex mixer or a magnetic stirrer until the HP- β -CD is completely dissolved. This may take some time.
- Once the vehicle is clear, slowly add the pre-weighed **JNJ-54717793** powder to the HP- β -CD solution while continuously stirring.
- Continue stirring until the **JNJ-54717793** is fully dissolved. The solution should be clear.
- If solubility issues persist, cautiously add 0.1 N HCl dropwise while monitoring the solution's clarity. Use the minimum amount of acid necessary to achieve a clear solution.

- Once the compound is fully dissolved, the formulation is ready for oral administration to animals.

Protocol 2: Ex Vivo Receptor Occupancy Study Workflow

This protocol outlines the key steps for assessing OX1R occupancy in the brain.

Materials:

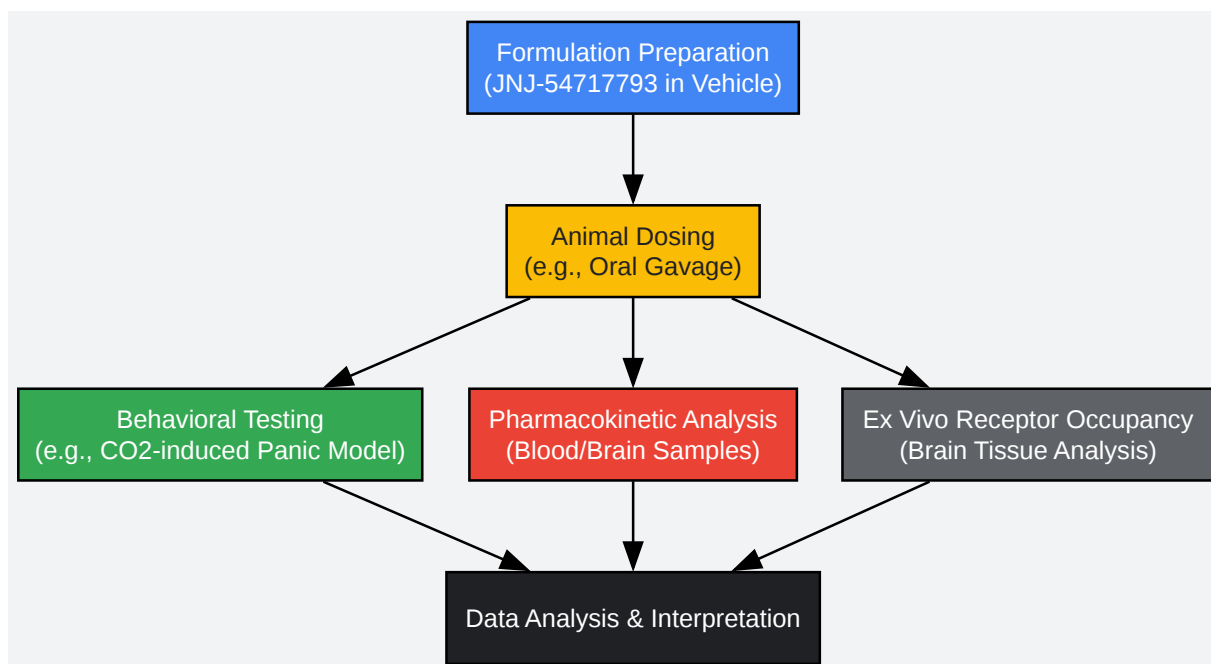
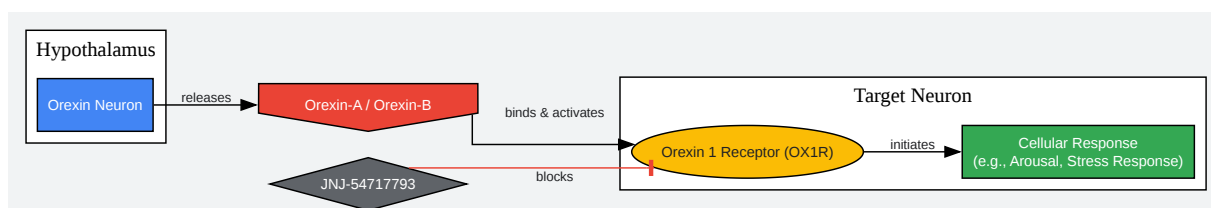
- **JNJ-54717793** formulation
- Experimental animals (e.g., rats)
- Anesthesia and euthanasia agents (e.g., carbon dioxide)
- Brain extraction tools
- Cryostat
- Microscope slides
- [3H]SB-674042 (radioligand)
- Autoradiography imaging system

Procedure:

- Administer the **JNJ-54717793** formulation to the animals at the desired doses and time points before euthanasia.
- At the designated time point, euthanize the animals using an approved method (e.g., CO₂ inhalation followed by decapitation).[6]
- Rapidly extract the brains and freeze them in an appropriate medium (e.g., isopentane cooled on dry ice).
- Section the frozen brains into thin slices (e.g., 20 μm) using a cryostat.
- Mount the brain sections onto microscope slides.

- Perform radioligand binding by incubating the slides with a solution containing [3H]SB-674042.
- Wash the slides to remove unbound radioligand.
- Expose the slides to a phosphor imaging plate or film to detect the radioactive signal.
- Analyze the resulting autoradiograms to quantify the binding of the radioligand in specific brain regions, such as the tenia tecta, and determine the level of OX1R occupancy by **JNJ-54717793**.^[2]

Mandatory Visualizations



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